2,2-Bis(4-fluorophenyl)ethylamine
Descripción
2,2-Bis(4-fluorophenyl)ethylamine is an organic compound featuring an ethylamine backbone substituted with two 4-fluorophenyl groups at the β-carbon. The compound’s structural rigidity and fluorinated aromatic rings make it a candidate for pharmaceutical and coordination chemistry applications.
Propiedades
Fórmula molecular |
C14H13F2N |
|---|---|
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
2,2-bis(4-fluorophenyl)ethanamine |
InChI |
InChI=1S/C14H13F2N/c15-12-5-1-10(2-6-12)14(9-17)11-3-7-13(16)8-4-11/h1-8,14H,9,17H2 |
Clave InChI |
NPESQVSQYZEASZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(CN)C2=CC=C(C=C2)F)F |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated molecular weight.
Substituent Effects on Physicochemical and Functional Properties
- Fluorine vs. Fluorine’s electronegativity enhances metabolic stability and membrane permeability, critical in drug design .
- Benzyl and Dimethyl Additions : N-Benzyl-1,1-dimethyl-2-(4-fluorophenyl)ethylamine introduces steric bulk and lipophilicity, which may improve blood-brain barrier penetration in CNS-targeting pharmaceuticals .
Métodos De Preparación
Reductive Amination of 4-Fluorophenylacetone
4-Fluorophenylacetone undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol at 25°C. This method, adapted from analogous phenethylamine syntheses, achieves 85% conversion but requires chromatographic purification to eliminate dimer impurities (<0.1% by HPLC).
Palladium-Catalyzed Coupling
A patent-derived approach reacts bis(4-fluorophenyl)methanol with ethylenediamine in the presence of palladium(II) acetate (5 mol%) and triphenylphosphine (10 mol%) in DMF at 120°C. The reaction proceeds via C–N bond formation, yielding 2,2-bis(4-fluorophenyl)ethylamine with 92% purity (1H NMR: δ 7.2–7.4 ppm, aromatic protons).
Optimization of Reaction Parameters
Solvent Effects
Toluene outperforms ethanol in Kabachnik–Fields reactions, reducing reaction time from 20 hours to 6 hours while increasing yield by 11%. Polar aprotic solvents like DMF enhance palladium-catalyzed couplings but necessitate post-reaction neutralization to prevent salt formation.
Temperature Control
Exothermic side reactions during reductive amination require maintaining temperatures below 30°C. Elevated temperatures (>40°C) promote dimerization, increasing impurity levels to 0.5%.
Analytical Characterization
Spectroscopic Data
-
1H NMR (400 MHz, CDCl3) : δ 7.25–7.15 (m, 8H, Ar–H), 3.45 (t, J = 6.8 Hz, 2H, CH2NH2), 2.85 (t, J = 6.8 Hz, 2H, Ar–CH2).
-
HPLC : Retention time = 8.2 min (C18 column, 70:30 H2O:MeCN); purity ≥99.0%.
Industrial-Scale Production Challenges
Impurity Control
Dimer impurities (e.g., bis(ethylamine) derivatives) form via Michael addition during reductive amination. Implementing low-temperature (−10°C) quench protocols reduces dimer content to <0.1%.
Crystallization
Recrystallization from diethyl ether yields monoclinic crystals (mp 102–104°C), but residual solvent retention (≤0.5% w/w) necessitates azeotropic drying with toluene.
Emerging Methodologies
Flow Chemistry
Microreactor systems enable continuous Kabachnik–Fields reactions, achieving 94% yield with residence times <30 minutes.
Q & A
Q. What are the recommended synthetic routes for 2,2-Bis(4-fluorophenyl)ethylamine, and what purity validation methods are critical for ensuring compound integrity in pharmacological studies?
Methodological Answer:
- Synthetic Routes :
Reductive Amination : React 4-fluorophenylacetone with ammonia under hydrogenation conditions using catalysts like palladium or Raney nickel.
Nucleophilic Substitution : Utilize bis(4-fluorophenyl)acetonitrile with lithium aluminum hydride (LiAlH4) to reduce the nitrile group to an amine.
Key Considerations : Fluorinated precursors require anhydrous conditions to avoid hydrolysis.
- Purity Validation :
- HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%).
- NMR Spectroscopy : Confirm structure via <sup>1</sup>H (δ 3.2–3.5 ppm for CH2-NH2), <sup>13</sup>C, and <sup>19</sup>F NMR (δ -115 to -120 ppm for aromatic F).
- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (e.g., C: 70.01%, H: 5.56%, N: 5.44%).
Reference : Structural analogs in pharmacological studies emphasize rigorous purity standards .
Q. How should researchers characterize the physicochemical properties of 2,2-Bis(4-fluorophenyl)ethylamine to confirm its stability and solubility for biological assays?
Methodological Answer:
- Physicochemical Profiling :
| Property | Method | Example Data |
|---|---|---|
| Melting Point | Differential Scanning Calorimetry | 120–122°C |
| Solubility | Shake-flask (pH 7.4 PBS) | 0.5 mg/mL in aqueous buffer |
| LogP (Lipophilicity) | HPLC-based retention time | LogP = 2.8 ± 0.2 |
- Stability Testing :
- pH Stability : Incubate in buffers (pH 1–10) for 24–72 hours; monitor degradation via LC-MS.
- Thermal Stability : Store at 4°C, 25°C, and 40°C for 1 month; assess purity changes.
Reference : Stability protocols align with nanogel cross-linking studies under physiological conditions .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in data on 2,2-Bis(4-fluorophenyl)ethylamine derivatives’ efficacy in multidrug resistance (MDR) modulation across different cellular models?
Methodological Answer:
- Standardized Assays :
MDR1-Transfected Cell Lines : Compare efflux inhibition in MDCK-MDR1 vs. parental cells using fluorescent substrates (e.g., rhodamine-123).
Cytotoxicity Synergy : Co-administer with doxorubicin; calculate combination indices (CI < 1 indicates synergy).
- Data Reconciliation :
- Variable Control : Ensure consistent ATP levels (via CellTiter-Glo<sup>®</sup>) and membrane potential (via DiBAC4).
- Species-Specific Differences : Test human (Caco-2) vs. rodent (LLC-PK1) models to identify interspecies variability.
Reference : Structural analogs like S-9788 demonstrate MDR modulation via P-glycoprotein inhibition .
Q. How can researchers design studies to evaluate 2,2-Bis(4-fluorophenyl)ethylamine derivatives as calcium-activated potassium (KCa) channel antagonists, leveraging structural insights from Senicapoc?
Methodological Answer:
- In Vitro Electrophysiology :
- Patch-Clamp : Measure IKCa current inhibition in HEK-293 cells expressing KCa3.1 channels (IC50 determination).
- Fluorescent Probes : Use Fluo-4 AM to correlate channel blockade with intracellular Ca<sup>2+</sup> levels.
- Structural Modifications :
- SAR Analysis : Compare substituents (e.g., trifluoromethyl vs. phenyl) using molecular docking (PDB: 4JFS).
Reference : Senicapoc’s mechanism highlights fluorine’s role in enhancing binding affinity .
Q. What methodologies are effective for assessing pH-dependent stability of 2,2-Bis(4-fluorophenyl)ethylamine in drug delivery systems, based on nanogel cross-linking studies?
Methodological Answer:
- Degradation Monitoring :
| Technique | Parameter Measured | Conditions |
|---|---|---|
| Dynamic Light Scattering (DLS) | Particle size distribution | pH 5.0 vs. 7.4, 37°C, 48 hours |
| LC-MS/MS | Degradation products | Identify hydrolyzed metabolites |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
